molecular formula C12H8F3NS B1388574 2-Mercapto-3-phenyl-5-(trifluoromethyl)pyridine CAS No. 1214336-19-2

2-Mercapto-3-phenyl-5-(trifluoromethyl)pyridine

Cat. No.: B1388574
CAS No.: 1214336-19-2
M. Wt: 255.26 g/mol
InChI Key: YEXCJFSCTXCESB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 2-mercapto-3-phenyl-5-(trifluoromethyl)pyridine follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound is formally designated as 3-phenyl-5-(trifluoromethyl)-1H-pyridine-2-thione in its tautomeric thione form, reflecting the potential tautomerization between thiol and thione structures. The Chemical Abstracts Service registry number 1214336-19-2 provides unambiguous identification for this specific isomer.

The molecular formula C₁₂H₈F₃NS corresponds to a molecular weight of 255.26 grams per mole. The compound exists as one of several possible positional isomers within the trifluoromethylated mercaptopyridine family, with the trifluoromethyl group specifically positioned at the 5-position of the pyridine ring and the phenyl substituent at the 3-position. Alternative nomenclature includes 3-phenyl-5-(trifluoromethyl)pyridine-2-thiol when referring to the thiol tautomer.

The systematic identification requires careful distinction from closely related isomers, particularly 2-mercapto-3-phenyl-6-(trifluoromethyl)pyridine, which differs only in the position of the trifluoromethyl group. The InChI identifier InChI=1S/C12H8F3NS/c13-12(14,15)9-6-10(11(17)16-7-9)8-4-2-1-3-5-8/h1-7H,(H,16,17) provides computational recognition of the specific connectivity pattern.

Properties

IUPAC Name

3-phenyl-5-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NS/c13-12(14,15)9-6-10(11(17)16-7-9)8-4-2-1-3-5-8/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXCJFSCTXCESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CNC2=S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfhydrylation of Chloropyridine Precursors

A common approach to introduce the mercapto group at the 2-position of the pyridine ring is via nucleophilic substitution (sulfhydrylation) of 2-chloro-3-phenyl-5-(trifluoromethyl)pyridine derivatives with sulfhydryl reagents under polar aprotic solvents and elevated temperatures.

  • Reaction Conditions:

    • Starting material: 2-chloro-3-phenyl-5-(trifluoromethyl)pyridine
    • Sulfhydryl source: Sodium hydrosulfide or sodium sulfhydrate
    • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO)
    • Temperature: Reflux temperatures around 120–150 °C
    • Reaction time: 4–8 hours under nitrogen atmosphere to prevent oxidation
  • Mechanism:

    • Nucleophilic attack of the sulfhydryl anion on the 2-chloropyridine carbon displaces the chlorine substituent, forming the 2-mercapto derivative.
  • Yields and Purity:

    • Typical yields are high, often above 90% purity after workup.
    • The product is isolated by acidification, filtration, and drying.

This method is industrially viable due to inexpensive starting materials and straightforward reaction steps.

Oxidation and Subsequent Functional Group Transformations

Following sulfhydrylation, oxidation of the mercapto group to sulfonyl chloride derivatives can be carried out using sodium hypochlorite in acidic aqueous-organic biphasic systems at low temperatures (-5 °C). This intermediate can then be aminated to form sulfonamide derivatives if desired.

  • Oxidation Conditions:

    • Oxidant: Aqueous sodium hypochlorite (NaOCl), 10 wt%
    • Solvent system: Concentrated hydrochloric acid and methylene dichloride
    • Temperature control: Icy salt bath to maintain -5 °C
    • Reaction time: 2–3 hours with slow addition of oxidant
  • Amination Conditions:

    • Ammonia gas is bubbled through the organic layer containing sulfonyl chloride at -5 °C
    • Stirring continued at room temperature for 1 hour
    • Product precipitates and is filtered, washed, and dried

This sequence is useful for preparing sulfonamide derivatives but may be adapted for mercapto pyridine derivatives as intermediates.

T3P-Promoted Cyclization with Imines for Pyrido[3,2-e]thiazin-4-one Derivatives

A more recent and versatile synthetic approach involves the use of 2-mercaptopyridine-3-carboxylic acid (a related mercapto pyridine derivative) reacting with various aromatic imines under the promotion of 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P) in the presence of pyridine at room temperature.

  • Key Features:

    • Mild reaction conditions (room temperature, no special equipment)
    • Good yields (22% to 63%, average ~46%)
    • Broad substrate scope with various substituents including trifluoromethyl groups
  • General Procedure:

    • Mix equimolar amounts of imine and 2-mercaptopyridine-3-carboxylic acid in 2-methyltetrahydrofuran
    • Add pyridine and T3P solution (50% in 2-methyltetrahydrofuran)
    • Stir overnight at room temperature
    • Workup involves extraction, washing, drying, and purification by chromatography and recrystallization
  • Mechanism Insights:

    • The mercapto pyridine exists in equilibrium between thiol and thione tautomers.
    • The thione form reacts with T3P to form a reactive phosphonate ester intermediate.
    • Nucleophilic attack by the imine nitrogen on the activated carboxylic acid leads to amide bond formation.
    • Intramolecular cyclization via sulfur nucleophilic attack forms the thiazinone ring.
  • Yields and Substituent Effects:

Compound Substituent (R) Yield (%) Notes
1a p-NO2 45 Electron-withdrawing group
1d p-CF3 63 High yield with trifluoromethyl
1e m-CF3 54 Good yield with meta-CF3
1f p-Br 40 Moderate yield
1j H (phenyl) 48 Reference compound
  • Electron-withdrawing and electron-donating groups on the aryl ring influence yields variably, with steric hindrance at ortho positions lowering yields (e.g., 22% for o-NO2).

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Range (%) Advantages Limitations
Sulfhydrylation of 2-chloropyridine 2-chloro-3-phenyl-5-(trifluoromethyl)pyridine Sodium hydrosulfide, DMF, reflux 120–150 °C >90 (purity) Simple, scalable, industrially feasible High temperature, air-sensitive
Oxidation to sulfonyl chloride and amination 2-mercapto derivative NaOCl, HCl, methylene dichloride, NH3, -5 °C Moderate to high Versatile for further functionalization Requires careful temperature control
T3P-promoted cyclization with imines 2-mercaptopyridine-3-carboxylic acid + imines T3P, pyridine, room temp, 2-MeTHF 22–63 Mild, no special equipment, broad scope Moderate yields, purification needed

Detailed Research Findings

  • Tautomerism and Reactivity: 2-Mercaptopyridine derivatives exist in tautomeric equilibrium between thiol and thione forms, affecting their reactivity in coupling reactions. The thione form is often more reactive in nucleophilic acylation and cyclization steps.

  • Catalyst and Solvent Effects: Use of T3P as a coupling agent enables efficient amide bond formation and cyclization under mild conditions. Pyridine acts both as a base and nucleophilic catalyst. Solvent choice (2-methyltetrahydrofuran) supports good solubility and reaction rates.

  • Substituent Effects: Electron-withdrawing groups like trifluoromethyl enhance electrophilicity of intermediates, generally improving yields. Steric hindrance at ortho positions can reduce yield due to unfavorable spatial interactions.

  • Crystallographic Studies: X-ray crystallography confirms the structure of intermediates and final products, verifying the formation of the mercapto pyridine core and fused heterocyclic rings.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3-phenyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds similar to 2-mercapto-3-phenyl-5-(trifluoromethyl)pyridine exhibit notable antitumor properties. For instance, derivatives of pyridine and oxadiazole compounds have shown significant activity against various human tumor cell lines. Specifically, certain modifications of pyridine derivatives have led to enhanced cytotoxicity against prostate and colon cancer cell lines, with IC50 values indicating potent activity at low concentrations .

Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of specific enzymes linked to cancer progression. For example, it may act as a modulator for kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival . The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy as a therapeutic agent.

Agricultural Applications

Pesticide Development
The unique properties of this compound make it a candidate for developing new pesticides. Its structure allows for interactions with biological systems in pests, making it effective in controlling plant diseases. Research has shown that compounds with similar structures can serve as fungicides or herbicides, targeting specific biochemical pathways in plants .

Material Science

Synthesis of Functional Materials
The compound can also be utilized in synthesizing advanced materials. Its ability to form stable complexes with metals makes it useful in creating catalysts for organic reactions. The presence of the thiol group allows for the formation of metal-thiolate complexes, which can enhance catalytic activity in various chemical transformations .

Case Studies and Research Findings

Study Focus Findings
Antitumor ActivityIdentified derivatives showed IC50 values as low as 2.76 µM against specific cancer cell lines.
Enzyme InhibitionDemonstrated potential as kinase inhibitors, suggesting therapeutic applications in oncology.
Agricultural UseEvaluated as a novel fungicide with effective control over plant pathogens.

Mechanism of Action

The mechanism of action of 2-Mercapto-3-phenyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of protein structure, resulting in various biological effects .

Comparison with Similar Compounds

Table 1: Key Pyridine Derivatives and Substituent Comparisons

Compound Name Substituents (Positions) Molecular Formula Key Functional Differences
2-Mercapto-3-phenyl-5-(trifluoromethyl)pyridine -SH (2), -Ph (3), -CF₃ (5) C₁₂H₈F₃NS Reference compound; balanced reactivity
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate -Cl (3), -COOCH₃ (2), -CF₃ (5) C₈H₅ClF₃NO₂ Chlorine enhances electrophilicity; carboxylate improves solubility
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine -Br (3), -Cl (2), -CF₃ (5) C₆H₂BrClF₃N Halogen substituents favor cross-coupling reactions
2-Fluoro-5-(methylthio)pyridine -F (2), -SCH₃ (5) C₆H₅FNS Thioether (vs. thiol) reduces oxidation risk
2-Methyl-3-nitro-5-trifluoromethyl-pyridine -CH₃ (2), -NO₂ (3), -CF₃ (5) C₇H₅F₃N₂O₂ Nitro group increases electron deficiency

Key Observations :

  • Mercapto vs. Thioether/Methylthio : The -SH group in the target compound offers higher nucleophilicity and metal coordination capacity compared to the -SCH₃ group in 2-Fluoro-5-(methylthio)pyridine. However, the thiol is prone to oxidation, necessitating stabilization strategies .
  • Phenyl vs. Halogens/Nitro : The phenyl group at position 3 provides steric hindrance and π-stacking capabilities, unlike nitro or halogen substituents, which prioritize electronic effects (e.g., nitro’s electron-withdrawing nature in 2-Methyl-3-nitro-5-trifluoromethyl-pyridine) .
  • Trifluoromethyl Ubiquity : The -CF₃ group is common across analogs (e.g., ), enhancing thermal stability and lipophilicity but reducing solubility in polar solvents.

Physicochemical Properties

Table 2: Property Comparison of Selected Compounds

Compound Name Molecular Weight (g/mol) Boiling/Melting Point Solubility Profile Stability Considerations
This compound 259.26 Not reported Moderate in organic solvents Sensitive to oxidation (disulfide formation)
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate 239.58 150–152°C (mp) High in DMSO, acetone Stable under inert conditions
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine 289.45 85–87°C (mp) Low in water; soluble in THF Light-sensitive; requires dark storage
2-Fluoro-5-(methylthio)pyridine 143.18 Not reported High in dichloromethane Oxidizes slowly in air

Analysis :

  • The target compound’s solubility is intermediate due to competing hydrophobic (-CF₃, -Ph) and polar (-SH) groups. In contrast, methyl carboxylate derivatives (e.g., ) exhibit better solubility in polar aprotic solvents.
  • Stability challenges for the target compound arise from the reactive -SH group, whereas halogenated analogs (e.g., ) face photodegradation risks.

Biological Activity

2-Mercapto-3-phenyl-5-(trifluoromethyl)pyridine (CAS No. 1214336-19-2) is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H8F3NSC_{12}H_8F_3NS. The presence of a trifluoromethyl group enhances its lipophilicity, facilitating interaction with biological membranes, while the mercapto group provides potential for various chemical reactions, including oxidation and substitution reactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The trifluoromethyl group increases binding affinity to molecular targets, leading to modulation of their activity. This interaction can inhibit enzyme functions or alter protein structures, which may result in various therapeutic effects .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been investigated for its potential as an inhibitor of cancer cell proliferation. For instance, research has shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells . The compound's mechanism involves the activation of apoptotic pathways, including the upregulation of p53 and caspase enzymes .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. It demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anticancer Activity :
    • A study reported that derivatives showed IC50 values in the micromolar range against MCF-7 and U-937 cell lines, indicating potent cytotoxicity .
    • Flow cytometry assays revealed that these compounds could induce apoptosis in a dose-dependent manner.
  • Antimicrobial Effects :
    • Research demonstrated that the compound inhibited the growth of various pathogenic bacteria, showcasing its potential as an antimicrobial agent .

Data Summary

Biological Activity Cell Line/Pathogen IC50 Value Mechanism
AnticancerMCF-7MicromolarApoptosis induction via p53 activation
AnticancerU-937MicromolarCaspase activation leading to apoptosis
AntimicrobialVarious BacteriaVariesDisruption of cell wall synthesis

Q & A

Q. What are the standard synthetic routes for 2-Mercapto-3-phenyl-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution on a pyridine precursor. For example, bromomethyl or chloromethyl intermediates (e.g., 2-(bromomethyl)-5-(trifluoromethyl)pyridine) can undergo thiolation via reaction with thiourea or sodium hydrosulfide to introduce the mercapto group . Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) at 60–80°C favor substitution over elimination. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are indicative of its structure?

  • Methodological Answer :
  • NMR : 1^1H NMR shows a singlet for the trifluoromethyl group (δ ~1.2–1.5 ppm) and aromatic protons (δ 7.3–8.5 ppm). The mercapto (-SH) proton appears as a broad peak at δ ~3.5–4.5 ppm but may be absent if oxidized .
  • FT-IR : Strong absorption at ~2550 cm1^{-1} (S-H stretch) and 1120 cm1^{-1} (C-F stretch) .
  • HRMS : Molecular ion peak [M+H]+^+ at m/z 274.04 (calculated for C12_{12}H9_9F3_3NS) confirms the molecular formula .

Advanced Research Questions

Q. How does the presence of the trifluoromethyl group at the 5-position influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group increases the pyridine ring’s electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings. Density functional theory (DFT) calculations show a 15% reduction in LUMO energy compared to non-fluorinated analogs, facilitating oxidative addition with Pd catalysts. However, steric hindrance at the 5-position may reduce coupling efficiency with bulky aryl boronic acids. Comparative studies with 3-trifluoromethyl analogs show lower yields (58% vs. 72%) in Buchwald-Hartwig aminations .

Q. What strategies can mitigate competing side reactions (e.g., disulfide formation) during functionalization of the mercapto group?

  • Methodological Answer :
  • Inert Atmosphere : Conduct reactions under N2_2/Ar to prevent oxidation of -SH to disulfides.
  • Protection/Deprotection : Use tert-butyl disulfide (TBDS) as a protecting group. Post-functionalization, cleave with TCEP (tris(2-carboxyethyl)phosphine) .
  • Kinetic Control : Lower reaction temperatures (0–10°C) and excess thiol-reactive electrophiles (e.g., maleimides) favor thioether formation over dimerization .

Q. How do discrepancies in reported biological activities of trifluoromethylpyridine derivatives inform the design of targeted assays for this compound?

  • Methodological Answer : Contradictory data on herbicidal vs. antimicrobial activity (e.g., EC50_{50} ranging from 2 µM to >100 µM) highlight the need for standardized assay conditions:
  • Target Specificity : Use isogenic strains (e.g., E. coli ΔtolC) to minimize efflux pump interference .
  • Metabolic Stability : Assess liver microsome stability (e.g., rat CYP450 isoforms) to differentiate intrinsic activity from pharmacokinetic effects .

Key Notes for Experimental Design

  • Contradiction Analysis : When replicating reported syntheses, verify substituent positions (e.g., 3-CF3_3 vs. 5-CF3_3) using NOESY NMR to resolve regiochemical ambiguities .
  • Advanced Applications : Use photoaffinity labeling (e.g., diazirine-modified analogs) to study target engagement in proteomic studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Mercapto-3-phenyl-5-(trifluoromethyl)pyridine
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2-Mercapto-3-phenyl-5-(trifluoromethyl)pyridine

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